molecular formula C9H6F2S B13523450 (Difluoromethyl)(4-ethynylphenyl)sulfane

(Difluoromethyl)(4-ethynylphenyl)sulfane

Cat. No.: B13523450
M. Wt: 184.21 g/mol
InChI Key: LWXSJVSCSJMRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Difluoromethyl)(4-ethynylphenyl)sulfane is an organosulfur compound with the molecular formula C9H6F2S It is characterized by the presence of a difluoromethyl group (-CF2H) and a 4-ethynylphenyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Difluoromethyl)(4-ethynylphenyl)sulfane typically involves the reaction of 4-ethynylphenylthiol with a difluoromethylating agent. One common method is the reaction of 4-ethynylphenylthiol with difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Difluoromethyl)(4-ethynylphenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can react with the difluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Substituted difluoromethyl derivatives.

Scientific Research Applications

(Difluoromethyl)(4-ethynylphenyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Difluoromethyl)(4-ethynylphenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The ethynyl group can participate in covalent bonding with target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (Difluoromethyl)phenyl sulfane: Lacks the ethynyl group, resulting in different chemical properties and reactivity.

    (Trifluoromethyl)(4-ethynylphenyl)sulfane: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to increased electronegativity and different reactivity.

    (Difluoromethyl)(4-methylphenyl)sulfane: Contains a methyl group instead of an ethynyl group, affecting its chemical behavior and applications.

Uniqueness

(Difluoromethyl)(4-ethynylphenyl)sulfane is unique due to the presence of both the difluoromethyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields and makes it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C9H6F2S

Molecular Weight

184.21 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-4-ethynylbenzene

InChI

InChI=1S/C9H6F2S/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,3-6,9H

InChI Key

LWXSJVSCSJMRPO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)SC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.